molecular formula C9H18ClNO2 B1434834 Methyl 2-[1-(aminomethyl)cyclopentyl]acetate hydrochloride CAS No. 1803581-84-1

Methyl 2-[1-(aminomethyl)cyclopentyl]acetate hydrochloride

Cat. No.: B1434834
CAS No.: 1803581-84-1
M. Wt: 207.7 g/mol
InChI Key: KGGXXVWYDZJHNU-UHFFFAOYSA-N
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Description

Methyl 2-[1-(aminomethyl)cyclopentyl]acetate hydrochloride is a chemical compound with the molecular formula C9H18ClNO2 and a molecular weight of 207.70 g/mol . This compound is primarily used in research and development within various scientific fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[1-(aminomethyl)cyclopentyl]acetate hydrochloride typically involves the reaction of cyclopentylamine with methyl bromoacetate under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. Quality control measures such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to verify the compound’s purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[1-(aminomethyl)cyclopentyl]acetate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-[1-(aminomethyl)cyclopentyl]acetate hydrochloride is utilized in several scientific research areas:

Mechanism of Action

The mechanism of action of Methyl 2-[1-(aminomethyl)cyclopentyl]acetate hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction cascades, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[1-(aminomethyl)cyclohexyl]acetate hydrochloride
  • Methyl 2-[1-(aminomethyl)cyclobutyl]acetate hydrochloride
  • Methyl 2-[1-(aminomethyl)cycloheptyl]acetate hydrochloride

Uniqueness

Methyl 2-[1-(aminomethyl)cyclopentyl]acetate hydrochloride is unique due to its specific cyclopentyl ring structure, which imparts distinct steric and electronic properties. This uniqueness makes it valuable for studying structure-activity relationships and for developing novel compounds with desired biological activities .

Properties

IUPAC Name

methyl 2-[1-(aminomethyl)cyclopentyl]acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2.ClH/c1-12-8(11)6-9(7-10)4-2-3-5-9;/h2-7,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGGXXVWYDZJHNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1(CCCC1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803581-84-1
Record name methyl 2-[1-(aminomethyl)cyclopentyl]acetate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 2-[1-(aminomethyl)cyclopentyl]acetate hydrochloride
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Methyl 2-[1-(aminomethyl)cyclopentyl]acetate hydrochloride
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Methyl 2-[1-(aminomethyl)cyclopentyl]acetate hydrochloride
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Methyl 2-[1-(aminomethyl)cyclopentyl]acetate hydrochloride
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Methyl 2-[1-(aminomethyl)cyclopentyl]acetate hydrochloride
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Methyl 2-[1-(aminomethyl)cyclopentyl]acetate hydrochloride

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